molecular formula C23H21N5O4 B274297 2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide

2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide

Cat. No.: B274297
M. Wt: 431.4 g/mol
InChI Key: DINGXHCDCNNHOD-MQDDAKQZSA-N
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Description

2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide is a Schiff base compound formed by the condensation of 2-aminopyridine-2,6-dicarboxamide with 2-methoxybenzaldehyde. Schiff bases are known for their versatility in coordination chemistry, and this compound is no exception. It is characterized by the presence of imine groups and aromatic rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide typically involves the following steps:

    Condensation Reaction: The primary method involves the condensation of 2-aminopyridine-2,6-dicarboxamide with 2-methoxybenzaldehyde in an ethanol solution. The reaction mixture is heated under reflux for several hours to ensure complete reaction.

    Purification: After the reaction is complete, the mixture is cooled to room temperature, and the resulting solid is filtered, washed with ethanol, and dried under vacuum to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imine groups can yield the corresponding amine derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide has several applications in scientific research:

    Coordination Chemistry: It is used as a ligand to form complexes with various metal ions, which are studied for their catalytic and electronic properties.

    Biological Studies: The compound and its metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide primarily involves its ability to coordinate with metal ions. The imine and carboxamide groups provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can interact with biological molecules or catalyze chemical reactions, depending on the metal ion involved.

Comparison with Similar Compounds

Similar Compounds

    N2,N6-bis(2-aminophenyl)pyridine-2,6-dicarboxamide: Similar structure but lacks the methoxy groups.

    N2,N6-bis(2-hydroxybenzylideneamino)pyridine-2,6-dicarboxamide: Contains hydroxy groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in 2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide enhances its electron-donating ability, making it a more effective ligand for certain metal ions. This can lead to the formation of more stable and catalytically active metal complexes compared to its analogs.

Properties

Molecular Formula

C23H21N5O4

Molecular Weight

431.4 g/mol

IUPAC Name

2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide

InChI

InChI=1S/C23H21N5O4/c1-31-20-12-5-3-8-16(20)14-24-27-22(29)18-10-7-11-19(26-18)23(30)28-25-15-17-9-4-6-13-21(17)32-2/h3-15H,1-2H3,(H,27,29)(H,28,30)/b24-14-,25-15-

InChI Key

DINGXHCDCNNHOD-MQDDAKQZSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N\NC(=O)C2=NC(=CC=C2)C(=O)N/N=C\C3=CC=CC=C3OC

SMILES

COC1=CC=CC=C1C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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